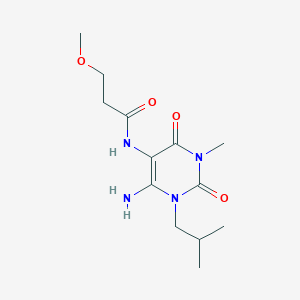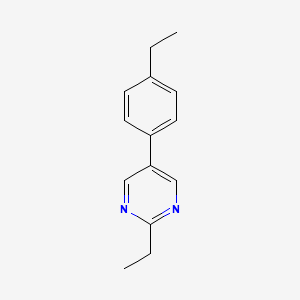
2-Ethyl-5-(4-ethylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(4-ethylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an ethyl group at the 2-position and a 4-ethylphenyl group at the 5-position, making it a substituted pyrimidine derivative. Pyrimidines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(4-ethylphenyl)pyrimidine can be achieved through various methods. One common approach involves the ZnCl₂-catalyzed three-component coupling reaction. This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidine derivatives in a single step . Another method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ZnCl₂ and NH₄I promotes efficient and practical three-component tandem reactions, enabling the smooth formation of substituted pyrimidines under metal- and solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-5-(4-ethylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-(4-ethylphenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(4-ethylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the NF-κB inflammatory pathway, leading to anti-inflammatory effects . Additionally, these compounds can inhibit the production of nitric oxide and tumor necrosis factor-α, contributing to their neuroprotective and anti-neuroinflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Comparison: 2-Ethyl-5-(4-ethylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For instance, while 2,4-Diamino-5-phenyl-6-ethylpyrimidine is known for its pharmacological effects, this compound may offer unique advantages in specific applications due to its structural features .
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-ethyl-5-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-12(8-6-11)13-9-15-14(4-2)16-10-13/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
WAARGPIPDRXHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CN=C(N=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


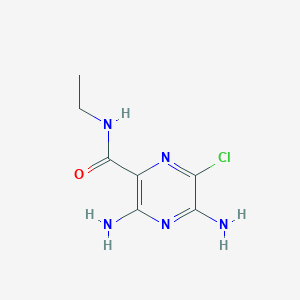
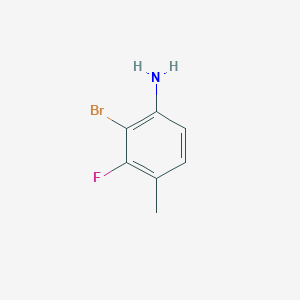

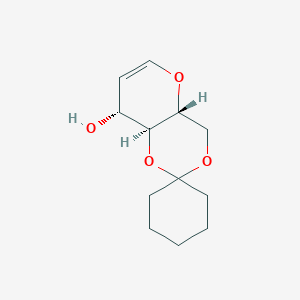


![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)



![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
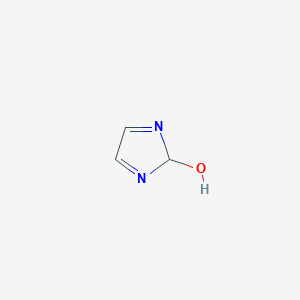
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
